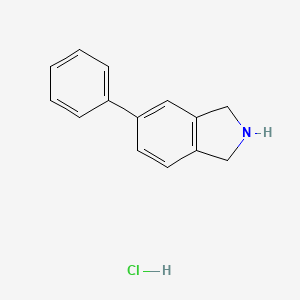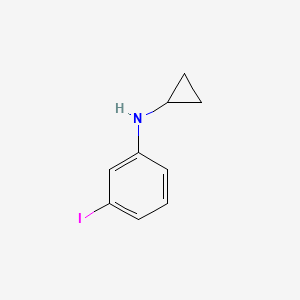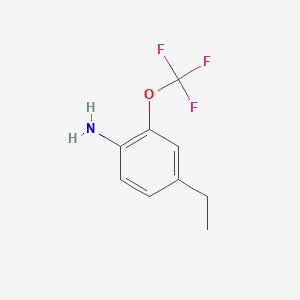
4-Ethyl-2-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(trifluoromethoxy)aniline is an organic compound that features both an ethyl group and a trifluoromethoxy group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
For example, treating methyl 4-(N-hydroxyacetamido)benzoate with the Togni reagent II in the presence of cesium carbonate in chloroform at room temperature can yield the desired trifluoromethoxylated product .
Industrial Production Methods
Industrial production of 4-Ethyl-2-(trifluoromethoxy)aniline may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow processes and the use of more robust catalysts to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
4-Ethyl-2-(trifluoromethoxy)aniline has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethoxy)aniline: Lacks the ethyl group present in 4-Ethyl-2-(trifluoromethoxy)aniline.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a trifluoromethoxy group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and overall reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
4-ethyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-2-6-3-4-7(13)8(5-6)14-9(10,11)12/h3-5H,2,13H2,1H3 |
Clé InChI |
UFUHWDCBGNIWOS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




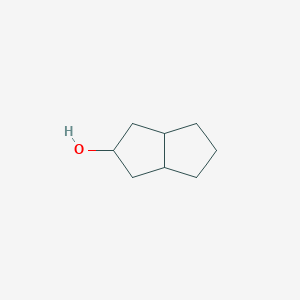
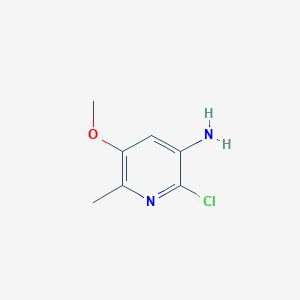

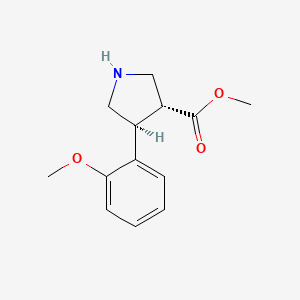
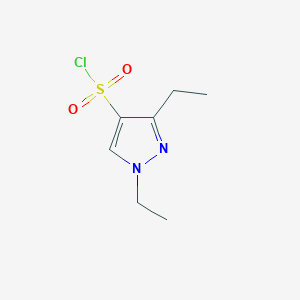
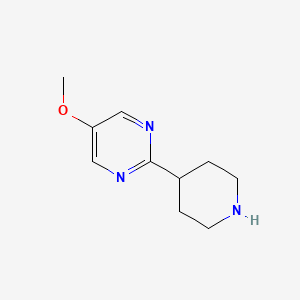
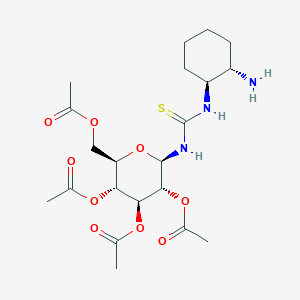
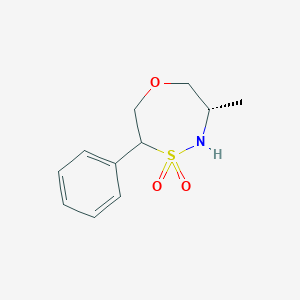
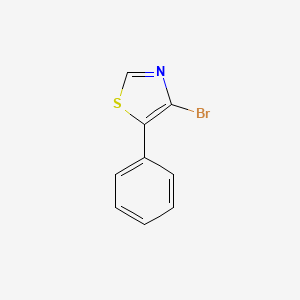
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
